Ethyl 1-(phenylcarbamoyl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-(anilinocarbonyl)-3-piperidinecarboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an anilinocarbonyl group attached to a piperidine ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(phenylcarbamoyl)piperidine-3-carboxylate typically involves the esterification of 1-(anilinocarbonyl)-3-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(anilinocarbonyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3)
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 or HNO3 in aqueous solution.
Major Products Formed
Hydrolysis: 1-(anilinocarbonyl)-3-piperidinecarboxylic acid.
Reduction: Ethyl 1-(anilinocarbonyl)-3-piperidinecarbinol.
Oxidation: Nitroso or nitro derivatives of the aniline moiety
Scientific Research Applications
Ethyl 1-(anilinocarbonyl)-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(phenylcarbamoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Ethyl 1-(anilinocarbonyl)-3-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-(anilinocarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate: Similar ester structure but with a pyrazole ring instead of a piperidine ring.
Ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate: Contains a thienylsulfonyl group, making it more reactive in certain chemical reactions.
These comparisons highlight the uniqueness of Ethyl 1-(phenylcarbamoyl)piperidine-3-carboxylate in terms of its chemical structure and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-(phenylcarbamoyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)12-7-6-10-17(11-12)15(19)16-13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDTYJRDFAHBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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